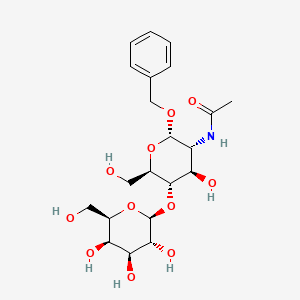
TCO-PEG8-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
L'acide TCO-PEG8 est synthétisé par une série de réactions chimiques impliquant le couplage du trans-cyclooctène (TCO) avec le polyéthylène glycol (PEG) et un acide carboxylique terminal. La synthèse implique généralement l'utilisation d'activateurs tels que l'EDC (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) ou le HATU (1-[bis(diméthylamino)méthylène]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxyde hexafluorophosphate) pour faciliter la formation de liaisons amides stables .
Méthodes de production industrielle
La production industrielle de l'acide TCO-PEG8 implique une synthèse à grande échelle utilisant des réacteurs automatisés et des mesures strictes de contrôle qualité pour garantir une pureté et une constance élevées. Le composé est généralement stocké à basse température (-20°C) pour maintenir sa stabilité et sa réactivité .
Analyse Des Réactions Chimiques
Types de réactions
L'acide TCO-PEG8 subit plusieurs types de réactions chimiques, notamment :
Réactions de substitution : L'acide carboxylique terminal réagit avec les groupes amines primaires pour former des liaisons amides stables.
Réactions de chimie click : Le groupement TCO réagit avec les composés contenant de la tétrazine via une cycloaddition de Diels-Alder à demande électronique inversée pour former des liaisons dihydropyridazine stables
Réactifs et conditions courants
EDC ou HATU : Utilisé comme activateurs pour la formation de liaisons amides.
Composés tétrazine : Réagissent avec le groupement TCO dans les réactions de chimie click.
Solvants : Les solvants courants comprennent le DMSO (diméthylsulfoxyde), le DCM (dichlorométhane) et le DMF (diméthylformamide)
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers PROTAC et bioconjugués utilisés dans la recherche scientifique et le développement de médicaments .
Applications de la recherche scientifique
L'acide TCO-PEG8 est largement utilisé dans la recherche scientifique en raison de sa polyvalence et de sa réactivité. Voici quelques-unes de ses applications :
Chimie : Utilisé comme lien dans la synthèse de molécules complexes et de bioconjugués.
Biologie : Facilite l'étude des interactions protéine-protéine et des processus cellulaires par la création de PROTAC.
Médecine : Employé dans la découverte et le développement de médicaments, en particulier dans la conception de thérapies ciblées contre le cancer et d'autres maladies.
Industrie : Utilisé dans la production de matériaux avancés et d'outils de diagnostic .
Mécanisme d'action
L'acide TCO-PEG8 fonctionne comme un lien dans les PROTAC, qui sont des molécules conçues pour cibler et dégrader des protéines spécifiques dans les cellules. Le composé relie deux ligands : l'un qui se lie à une ligase ubiquitine E3 et l'autre qui se lie à la protéine cible. Cette interaction conduit à l'ubiquitination et à la dégradation subséquente de la protéine cible par le protéasome, modulant ainsi les processus cellulaires .
Applications De Recherche Scientifique
TCO-PEG8-acid is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the study of protein-protein interactions and cellular processes through the creation of PROTACs.
Medicine: Employed in drug discovery and development, particularly in the design of targeted therapies for cancer and other diseases.
Industry: Utilized in the production of advanced materials and diagnostic tools .
Mécanisme D'action
TCO-PEG8-acid functions as a linker in PROTACs, which are molecules designed to target and degrade specific proteins within cells. The compound connects two ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome, thereby modulating cellular processes .
Comparaison Avec Des Composés Similaires
L'acide TCO-PEG8 est unique en raison de sa forte réactivité et de sa capacité à former des liaisons stables à la fois avec les groupes amines primaires et les composés contenant de la tétrazine. Parmi les composés similaires, citons :
Acide TCO-PEG4 : Un lien PEG plus court ayant une réactivité similaire.
Acide TCO-PEG12 : Un lien PEG plus long qui offre une plus grande flexibilité et solubilité.
Ester NHS TCO-PEG : Contient un groupe ester NHS pour une conjugaison plus facile avec les molécules contenant des amines
L'acide TCO-PEG8 se distingue par son équilibre optimal entre longueur, réactivité et solubilité, ce qui en fait un choix privilégié pour de nombreuses applications dans la recherche scientifique et l'industrie.
Propriétés
Formule moléculaire |
C28H51NO12 |
|---|---|
Poids moléculaire |
593.7 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C28H51NO12/c30-27(31)8-10-33-12-14-35-16-18-37-20-22-39-24-25-40-23-21-38-19-17-36-15-13-34-11-9-29-28(32)41-26-6-4-2-1-3-5-7-26/h1-2,26H,3-25H2,(H,29,32)(H,30,31)/b2-1- |
Clé InChI |
LIPCJNZAKQKTRV-UPHRSURJSA-N |
SMILES isomérique |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
SMILES canonique |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,4R,5S,7R)-5-[tert-butyl(dimethyl)silyl]oxy-7-[(3R)-3-[tert-butyl(dimethyl)silyl]oxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B11827361.png)
![(8S,10R,13S,14S,17R)-3-acetoxy-17-(2-acetoxyacetyl)-10,13-dimethyl-2,7,8,10,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B11827367.png)





![4-Methyl-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11827405.png)
![7-(tert-Butyl)-4-chloro-5-iodo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11827406.png)

![1-[(2R,4aR,7aS)-7a-(hydroxymethyl)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-1-yl]ethan-1-one](/img/structure/B11827412.png)
![4-[1-Chloro-2-(methylamino)ethyl]-1,2-benzenediol Hydrochloride](/img/structure/B11827419.png)
